molecular formula C23H22BrNO2 B4053597 3-(5-bromo-2-hydroxyphenyl)-3-phenyl-N-(2-phenylethyl)propanamide

3-(5-bromo-2-hydroxyphenyl)-3-phenyl-N-(2-phenylethyl)propanamide

Cat. No.: B4053597
M. Wt: 424.3 g/mol
InChI Key: PXQJYLALBJPERX-UHFFFAOYSA-N
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Description

3-(5-bromo-2-hydroxyphenyl)-3-phenyl-N-(2-phenylethyl)propanamide is a useful research compound. Its molecular formula is C23H22BrNO2 and its molecular weight is 424.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 423.08339 g/mol and the complexity rating of the compound is 446. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Photodynamic Therapy for Cancer Treatment

A study by Pişkin, Canpolat, and Öztürk (2020) describes the synthesis and characterization of new zinc phthalocyanine derivatives substituted with new benzenesulfonamide derivative groups containing Schiff base. These compounds have shown promising properties as photosensitizers for photodynamic therapy, a treatment modality for cancer. The high singlet oxygen quantum yield and good fluorescence properties of these phthalocyanines are particularly noteworthy for their application in Type II photodynamic therapy mechanisms, highlighting their potential in treating cancer through light-activated processes (Pişkin, Canpolat, & Öztürk, 2020).

Neurokinin-1 Receptor Antagonism

Harrison et al. (2001) report on a compound with a water-soluble neurokinin-1 receptor antagonist that is suitable for both intravenous and oral clinical administration. This research is significant in the context of developing treatments for conditions like emesis and depression, indicating a broad application of similar compounds in therapeutic interventions. The study's findings demonstrate the compound's efficacy in pre-clinical tests, which could be relevant for compounds with similar structures or functional groups (Harrison et al., 2001).

Fluorescent ATRP Initiator for Polymerizations

Kulai and Mallet-Ladeira (2016) synthesized and analyzed 2-bromo-N-(4-(7-(diethylamino)-coumarin-3-yl)phenyl)propanamide, demonstrating its efficiency as a fluorescent atom transfer radical polymerization (ATRP) initiator. This compound's ability to initiate polymerizations of acrylates underlines the utility of such bromo-substituted propanamides in material science, particularly in developing new polymers with specific properties for various applications (Kulai & Mallet-Ladeira, 2016).

Selective Androgen Receptor Modulator (SARM) Development

Wu et al. (2006) explored the pharmacokinetics and metabolism of S-1, a selective androgen receptor modulator (SARM), in rats. S-1, chemically known as 3-(4-fluorophenoxy)-2-hydroxy-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]-propanamide, shows promise as a novel therapeutic agent for androgen-dependent diseases. This research provides insights into the ideal pharmacokinetic characteristics of propanamides in preclinical studies, contributing valuable information for the development of SARMs for clinical use (Wu et al., 2006).

Properties

IUPAC Name

3-(5-bromo-2-hydroxyphenyl)-3-phenyl-N-(2-phenylethyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22BrNO2/c24-19-11-12-22(26)21(15-19)20(18-9-5-2-6-10-18)16-23(27)25-14-13-17-7-3-1-4-8-17/h1-12,15,20,26H,13-14,16H2,(H,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXQJYLALBJPERX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)CC(C2=CC=CC=C2)C3=C(C=CC(=C3)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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